[2-(Methoxymethyl)oxolan-2-yl]methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(methoxymethyl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-6-7(5-8)3-2-4-10-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXLJCOQBRXSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of 2 Methoxymethyl Oxolan 2 Yl Methanol As a Unique Molecular Scaffold
[2-(Methoxymethyl)oxolan-2-yl]methanol represents a unique molecular scaffold within the broader class of tetrahydrofuran (B95107) derivatives. The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical agents. chemistryviews.orgnih.govx-mol.net The significance of this compound as a building block lies in the specific arrangement of its functional groups. It possesses a central tetrahydrofuran ring, a common feature in many bioactive compounds, which can influence properties such as solubility and metabolic stability.
What makes this molecule particularly interesting is the presence of two distinct functional groups—a primary alcohol (-CH₂OH) and a methyl ether (-CH₂OCH₃)—both attached to the same carbon atom (C2) of the tetrahydrofuran ring. This geminal substitution pattern offers several potential advantages in synthetic chemistry:
Orthogonal Reactivity: The alcohol and ether functionalities can be manipulated under different reaction conditions, allowing for selective chemical transformations at either site. The primary alcohol can undergo a wide range of reactions, such as oxidation, esterification, and etherification, while the methyl ether is generally more stable but can be cleaved under specific conditions.
Chirality: The C2 carbon is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The availability of this compound in an enantiomerically pure form would make it a valuable chiral building block for the asymmetric synthesis of complex target molecules.
Three-Dimensional Complexity: The substituted tetrahydrofuran ring provides a defined three-dimensional structure that can be used to control the spatial arrangement of atoms in a larger molecule. This is particularly important in the design of drugs, where the stereochemistry of a molecule is often critical for its biological activity.
The combination of these features suggests that this compound could serve as a versatile starting material for the synthesis of novel heterocyclic compounds with potential applications in various areas of chemical research.
Scope and Objectives of Research on 2 Methoxymethyl Oxolan 2 Yl Methanol
Given the potential of [2-(Methoxymethyl)oxolan-2-yl]methanol as a unique building block, research in this area would likely focus on several key objectives:
Development of Efficient Synthetic Routes: A primary objective would be to establish practical and scalable methods for the synthesis of this compound. This could involve the development of novel synthetic strategies or the adaptation of existing methods for the preparation of substituted tetrahydrofurans.
Exploration of Chemical Reactivity: A thorough investigation of the chemical reactivity of the alcohol and ether functional groups would be necessary to understand how this building block can be incorporated into larger molecules. This would involve studying its behavior in a variety of chemical transformations and identifying conditions for selective functionalization.
Application in Target-Oriented Synthesis: A major goal would be to demonstrate the utility of this compound in the synthesis of complex and biologically relevant target molecules. This could include the synthesis of natural products or the development of novel pharmaceutical candidates.
Investigation of Stereoselective Synthesis: For the chiral version of this compound, a significant research effort would be directed towards the development of stereoselective synthetic methods to produce either enantiomer in high purity. Furthermore, its application as a chiral auxiliary or ligand in asymmetric catalysis could be explored.
The overarching aim of such research would be to establish this compound as a valuable addition to the synthetic chemist's toolbox, enabling the construction of novel and complex molecular architectures.
Derivatization Strategies for Advanced Molecular Scaffolds
Synthesis of Complex Polycyclic Structures from [2-(Methoxymethyl)oxolan-2-yl]methanol
The inherent structure of this compound provides a foundational five-membered ring upon which additional cyclic systems can be constructed. Through strategic functionalization and subsequent cyclization reactions, it is possible to generate a variety of ring-fused and bridged polycyclic systems.
The development of ring-fused systems from the oxolane core of this compound can be envisioned through several synthetic pathways. A common and effective method for the formation of tetrahydrofuran-containing ring systems is through intramolecular nucleophilic substitution reactions. nih.gov The primary hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent introduction of a nucleophilic group elsewhere on the molecule would allow for an intramolecular SN2 reaction, leading to the formation of a new ring fused to the original oxolane.
Another plausible approach involves the functionalization of the methoxymethyl group. For instance, demethylation to the corresponding hydroxymethyl group, followed by selective protection and further elaboration, could introduce a pendant chain capable of cyclizing back onto the oxolane ring or a substituent attached to it. Palladium-catalyzed carboetherification reactions have been successfully employed to construct both fused and attached-ring bis-tetrahydrofurans from diol precursors. nih.gov A similar strategy could be adapted for this compound, where the molecule is first elaborated to contain a suitably positioned alkene, followed by a palladium-catalyzed intramolecular carboetherification to yield a fused bicyclic system. nih.gov
Hypothetical reaction yields for such cyclization strategies can be estimated based on similar transformations reported in the literature for other substituted tetrahydrofurans.
Table 1: Plausible Cyclization Reactions for the Synthesis of Ring-Fused Systems
| Reaction Type | Proposed Reagents and Conditions | Potential Product | Estimated Yield (%) |
|---|---|---|---|
| Intramolecular SN2 | 1. TsCl, Pyridine; 2. NaH, THF | Fused bicyclic ether | 60-80 |
| Palladium-Catalyzed Carboetherification | 1. Functionalization to introduce an alkene; 2. Pd(OAc)2, PPh3, Base | Fused carbocycle | 50-70 |
| Radical Cyclization | 1. Conversion of hydroxyl to a halide; 2. Bu3SnH, AIBN | Fused carbocycle | 55-75 |
The synthesis of bridged systems from the oxolane core of this compound represents a significant synthetic challenge that can be addressed through cycloaddition reactions. One potential strategy involves the conversion of the starting material into a dienylfuran derivative. Subsequent [8+2]-cycloaddition with a suitable dienophile, such as dimethyl acetylenedicarboxylate (DMAD), could lead to the formation of furan-bridged 10-membered rings. nih.gov This approach would require the initial transformation of the substituents on the oxolane ring to generate the necessary diene functionality.
Alternatively, the functional groups of this compound could be used to tether two reactive partners, setting the stage for an intramolecular cycloaddition. For example, the hydroxyl group could be esterified with a diene-containing carboxylic acid, and the methoxymethyl group could be converted to a dienophile-containing ether. An intramolecular Diels-Alder reaction would then result in a complex bridged system. The stereochemical outcome of such reactions would be of particular interest, potentially allowing for the synthesis of diastereomerically pure products.
Incorporation into Macrocyclic Architectures
Macrocycles are of significant interest in medicinal chemistry and materials science. acs.org The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel macrocyclic structures.
Template-directed synthesis can be a powerful tool for achieving high-yielding macrocyclization by pre-organizing the linear precursor in a conformation that favors the intramolecular reaction. nih.govnorthwestern.edu In this context, this compound could be functionalized at both the hydroxyl and methoxymethyl positions with moieties capable of binding to a template. For example, conversion of the hydroxyl group to an azide and the methoxymethyl group to an alkyne would create a precursor for a "click" macrocyclization. A template containing two metal centers could then coordinate to these functional groups, bringing them into proximity and facilitating the ring-closing reaction.
High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. acs.org The compound this compound can be derivatized to contain two reactive termini, creating a linear precursor for macrocyclization. For example, the hydroxyl group could be reacted with one end of a long-chain dihalide, and the methoxymethyl group could be converted to a nucleophile at the other end. Under high dilution, an intramolecular cyclization would yield a macrocycle containing the oxolane unit as part of its backbone.
Another powerful method for macrocycle formation is the intramolecular Heck reaction. mdpi.com This could be applied by functionalizing the hydroxyl group with a vinyl iodide and the methoxymethyl group with a tethered alkene. A palladium catalyst could then be used to effect the macrocyclization.
Table 2: Potential Strategies for Macrocycle Synthesis
| Macrocyclization Strategy | Required Functionalization | Key Reaction | Potential Ring Size |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Di-alkene | Grubbs Catalyst | 12-30 |
| Macrolactonization | Hydroxy acid | Yamaguchi Esterification | 12-24 |
| Intramolecular Heck Reaction | Vinyl halide and alkene | Pd-catalyzed coupling | 14-22 |
| "Click" Chemistry | Azide and alkyne | Cu(I)-catalyzed cycloaddition | 12-36 |
Preparation of Chiral Ligands and Organocatalysts
The tetrahydrofuran (B95107) motif is a common feature in many chiral ligands and organocatalysts due to its conformational rigidity and the defined spatial arrangement of its substituents. researchgate.net Assuming that enantiomerically pure this compound can be obtained, it represents a valuable chiral building block for the synthesis of new catalysts.
The hydroxyl and methoxymethyl groups can be readily converted into a variety of coordinating groups for metal-based catalysis. For example, the hydroxyl group could be replaced with a phosphine moiety, a common coordinating group in transition metal catalysis. The methoxymethyl group could be demethylated and then converted to another coordinating group, such as a pyridine or an oxazoline. The resulting bidentate ligand would chelate to a metal center, creating a chiral environment for asymmetric catalysis. Efficient methods for the synthesis of chiral 2,2'-bipyridyl ligands have been developed and could be adapted for the derivatization of the oxolane scaffold. researchgate.net
For organocatalysis, the functional groups of this compound could be transformed into catalytically active moieties. For instance, the hydroxyl group could be converted into a primary or secondary amine, which could then participate in enamine or iminium ion catalysis. The development of organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans highlights the utility of such scaffolds in catalysis. researchgate.net
Table 3: Proposed Chiral Ligands and Organocatalysts
Design and Synthesis of Derivatives for Asymmetric Catalysis
The design of derivatives of this compound for asymmetric catalysis often focuses on the introduction of coordinating groups and the creation of C2-symmetric structures. These features are crucial for the formation of stable and stereochemically well-defined metal complexes that can act as chiral catalysts. The inherent chirality of the tetrahydrofuran ring provides a foundational stereochemical bias that can be amplified by the strategic placement of ligating atoms.
The synthesis of such derivatives typically involves the modification of the hydroxyl and methoxymethyl groups. For instance, the hydroxyl group can be converted into a phosphine, amine, or other coordinating moiety. The methoxymethyl group can also be altered to introduce additional steric bulk or coordinating sites. One common strategy involves the preparation of C2-symmetric bis(phosphine) ligands, where two phosphine groups are attached to the tetrahydrofuran scaffold. These ligands can then be complexed with transition metals like rhodium, iridium, or palladium to generate active catalysts for a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation.
Recent research on analogous chiral tetrahydrofuran derivatives has demonstrated the efficacy of such catalytic systems. For example, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand has been shown to produce functionalized chiral tetrahydrofuran rings with high yields and excellent enantioselectivity. rsc.org This approach could be adapted for the derivatization of this compound to create novel catalysts.
Table 1: Examples of Catalytic Systems Based on Chiral Tetrahydrofuran Scaffolds
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh(I)-bis(phosphine) | Asymmetric Hydrogenation | α-Acetamidocinnamic acid | >95% | N/A |
| Pd(0)-chiral ligand | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | up to 98% | N/A |
| Ni/P-chiral ligand | Intramolecular Reductive Cyclization | O-alkynones | >99% | rsc.org |
| Cu(I)-chiral ligand | Asymmetric Henry Reaction | γ,δ-Unsaturated alcohols | up to 97% | chemistryviews.org |
Note: The data in this table is illustrative and based on findings for analogous chiral tetrahydrofuran derivatives, as specific data for this compound derivatives is not currently available.
Investigation of Enantioselectivity in Catalytic Reactions
The enantioselectivity of catalytic reactions employing derivatives of this compound is a critical area of investigation. The stereochemical outcome of these reactions is influenced by several factors, including the structure of the chiral ligand, the nature of the metal center, the reaction conditions, and the substrate. The tetrahydrofuran ring of the ligand creates a chiral pocket around the metal center, which preferentially binds one enantiomer of the substrate or directs the approach of the reagent from a specific face.
Studies on similar C2-symmetric bis(oxazoline) ligands have shown that the stereochemistry of the final product can be effectively controlled. nih.gov For instance, in asymmetric cycloadditions, the chiral ligand dictates the facial selectivity of the dienophile's approach to the diene, leading to the preferential formation of one enantiomer of the cycloadduct. The development of an asymmetric variant for the Ni-photoredox α-arylation of tetrahydrofuran has highlighted the complex interplay between the ligand, metal source, and substrate in determining enantioselectivity. chemrxiv.org
Computational modeling and mechanistic studies are often employed to understand the origins of enantioselectivity. These investigations can help in the rational design of more effective chiral catalysts. For example, density functional theory (DFT) calculations can be used to model the transition states of the catalytic cycle and identify the key interactions that determine the stereochemical outcome.
Derivatives for Supramolecular Chemistry Applications
The unique structural features of this compound also make it an attractive scaffold for the development of molecules for supramolecular chemistry. The presence of both hydrophobic (the tetrahydrofuran ring) and hydrophilic (the hydroxyl and methoxymethyl groups) regions allows for the design of amphiphilic derivatives capable of self-assembly.
Design of Host-Guest Systems
Derivatives of this compound can be designed to act as hosts in host-guest systems. By incorporating this chiral tetrahydrofuran unit into larger macrocyclic structures, such as crown ethers or cyclophanes, it is possible to create chiral recognition sites. These hosts can then selectively bind guest molecules through a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
The design of such systems often involves preorganization, where the host molecule is conformationally restricted to create a well-defined binding cavity. The chirality of the this compound unit can impart enantioselectivity to the binding process, allowing the host to differentiate between enantiomers of a chiral guest. This principle is fundamental to the development of chiral sensors and separation materials. The chemistry of crown ethers, for example, has laid the foundation for what is now known as "host-guest chemistry" and "supramolecular chemistry," focusing on the recognition and binding of guest molecules by a host with a designed cavity. pageplace.de
Self-Assembly Studies of Derivatives
The amphiphilic nature of certain derivatives of this compound can be exploited to study their self-assembly into well-ordered supramolecular structures. By modifying the hydroxyl and methoxymethyl groups with long alkyl chains or other hydrophobic moieties, it is possible to create molecules that will spontaneously assemble in aqueous or mixed solvent systems.
These self-assembly processes can lead to the formation of various nanostructures, such as micelles, vesicles, or nanotubes. acs.org The morphology of the resulting aggregate is influenced by the molecular structure of the amphiphile, including the balance between the hydrophilic and hydrophobic parts. The self-assembly of amphiphilic molecules in aqueous environments is a powerful "bottom-up" approach for constructing functional nanostructures. acs.org The study of these self-assembled systems is crucial for applications in areas such as drug delivery, where the nanostructures can encapsulate and transport therapeutic agents.
Table 2: Potential Supramolecular Structures from this compound Derivatives
| Derivative Type | Potential Self-Assembled Structure | Driving Forces for Assembly | Potential Applications |
|---|---|---|---|
| Amphiphilic derivative with a long alkyl chain | Micelles, Vesicles | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Nanoreactors |
| Macrocyclic derivative (e.g., Crown ether analog) | Host-Guest Complexes | Ion-dipole interactions, Hydrogen bonding | Chiral recognition, Sensing |
| Bolaamphiphilic derivative | Nanotubes, Nanosheets | π-π stacking, van der Waals forces | Molecular electronics, Biomaterials |
Note: This table presents potential applications based on the principles of supramolecular chemistry and the self-assembly of analogous amphiphilic molecules.
Theoretical and Computational Investigations of 2 Methoxymethyl Oxolan 2 Yl Methanol
Conformational Analysis and Energy Landscapes
The conformational landscape of [2-(Methoxymethyl)oxolan-2-yl]methanol is primarily dictated by three key structural features: the puckering of the five-membered oxolane ring, the rotational positions (rotamers) of the two substituents at the C2 position (the hydroxymethyl and methoxymethyl groups), and the potential for intramolecular hydrogen bonding.
Ab initio and Density Functional Theory (DFT) calculations on analogous systems, such as tetrahydrofurfuryl alcohol (THFA), provide significant insight into the preferred conformations of the oxolane ring. The five-membered tetrahydrofuran (B95107) ring is not planar and exists in a continuous state of pseudo-rotation between two primary conformations: the envelope (E) and the twist (T). In the envelope conformation, one atom is out of the plane of the other four, whereas in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these forms is typically low, allowing for rapid interconversion at room temperature.
For monosubstituted tetrahydrofurans like THFA, computational studies have shown that the energy difference between various E and T conformers is small, often within 1-2 kcal/mol. The orientation of the substituent also plays a crucial role. In THFA, the hydroxymethyl group preferentially adopts a gauche conformation relative to the ring's oxygen atom. This preference is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ring oxygen.
In the case of this compound, the oxolane ring is expected to adopt similar envelope and twist conformations. The presence of two substituents at C2 will influence the specific puckering that minimizes steric hindrance. Furthermore, the rotational conformations of the C2-C(hydroxymethyl) and C2-C(methoxymethyl) bonds will be critical. Intramolecular hydrogen bonding is highly probable, either between the hydroxyl group and the ring oxygen, or between the hydroxyl group and the oxygen of the methoxymethyl substituent. The most stable conformers will be those that optimize these weak interactions while minimizing steric clashes.
Table 1: Representative Conformational Data for Tetrahydrofuran Analogs from Computational Studies
| Analogous Compound | Method/Basis Set | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|---|---|
| Tetrahydrofuran | MP2/cc-pVTZ | Twist (C₂) | 0.0 | - |
| Tetrahydrofuran | MP2/cc-pVTZ | Envelope (Cₛ) | ~0.1 | - |
| Tetrahydrofurfuryl Alcohol | B3LYP-D3(BJ)/aug-cc-pVTZ | g- E | 0.0 | O-C-C-O ≈ -60° |
Note: Data is illustrative and based on reported values for analogous compounds, not this compound itself.
The two substituents at the C2 position, a hydroxymethyl and a methoxymethyl group, will have a profound impact on the conformational preferences of the molecule. Their influence can be understood through steric and stereoelectronic effects.
Steric Effects: The presence of two bulky groups on the same carbon atom will introduce significant steric strain. The molecule will adopt a conformation that maximizes the distance between these two groups, as well as their distance from the rest of the oxolane ring. This will likely influence the preferred puckering of the ring and may create a higher energy barrier for pseudo-rotation compared to monosubstituted tetrahydrofurans.
Furthermore, the potential for intramolecular hydrogen bonding adds another layer of complexity and stabilization, likely favoring conformers where the hydroxyl group can act as a hydrogen bond donor to one of the ether oxygens.
The interconversion between different conformers of this compound would occur through two primary motions: pseudo-rotation of the oxolane ring and rotation around the single bonds of the substituents.
The energy barrier for the pseudo-rotation of the tetrahydrofuran ring is known to be very low (less than 1 kcal/mol). However, the bulky substituents at C2 in the target molecule would likely increase this barrier. The transition states for ring puckering would involve more planar and, therefore, more sterically strained arrangements.
Rotation around the C-C and C-O bonds of the side chains would also have relatively low energy barriers, characteristic of single bonds. However, the interplay of steric hindrance, anomeric effects, and intramolecular hydrogen bonding would create distinct potential energy minima corresponding to the stable rotamers. The dynamics of interconversion would involve a complex potential energy surface with multiple minima and transition states, navigable at ambient temperatures.
Electronic Structure and Bonding Analysis
The electronic properties of this compound are governed by the high density of electronegative oxygen atoms and the resulting bond polarities and orbital interactions.
A Natural Bond Orbital (NBO) analysis of molecules analogous to this compound would reveal key features of its electronic structure. The carbon atoms in the oxolane ring are expected to have sp³ hybridization, while the oxygen atoms would have lone pairs residing in orbitals with significant p-character.
The most significant orbital interactions would be the hyperconjugative effects responsible for the conformational preferences, particularly the anomeric effect. This can be described as a delocalization of electron density from the lone pair orbitals (n) of the oxygen atoms into the antibonding (σ*) orbitals of adjacent C-O or C-C bonds. For instance:
n(O_ring) → σ(C2-C_methoxymethyl)*
n(O_methoxymethyl) → σ(C2-O_ring)*
These interactions lead to a shortening of the donor-atom-to-C2 bond and a lengthening of the C2-to-acceptor-atom bond, stabilizing specific gauche or axial-like conformations. The strength of these interactions can be quantified computationally by second-order perturbation theory analysis within the NBO framework.
Table 2: Representative NBO Interaction Energies in Acyclic and Cyclic Ether Analogs
| Donor NBO | Acceptor NBO | System | E(2) (kcal/mol) |
|---|---|---|---|
| n(O) | σ*(C-O) | Dimethoxymethane | ~5.0 |
| n(O_ring) | σ*(C-O_exo) | 2-Methoxytetrahydropyran (axial) | ~6.0 |
Note: E(2) represents the stabilization energy from the donor-acceptor interaction. Values are illustrative and taken from general computational studies of related systems.
The charge distribution in this compound is highly polarized due to the presence of three electronegative oxygen atoms. A molecular electrostatic potential (MEP) map would visually represent this charge distribution.
The MEP map is expected to show regions of negative electrostatic potential (typically colored red) concentrated around the lone pairs of the three oxygen atoms (from the oxolane ring, the methoxymethyl group, and the hydroxymethyl group). These regions indicate areas that are susceptible to electrophilic attack and are capable of acting as hydrogen bond acceptors.
Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen. This hydrogen atom is the most acidic proton in the molecule and would be the primary site for hydrogen bond donation. The hydrogen atoms on the carbon skeleton would exhibit a lesser degree of positive potential.
This charge distribution is fundamental to understanding the molecule's intermolecular interactions, solubility, and reactivity. The distinct polar regions suggest that the molecule would be soluble in polar solvents and capable of forming a complex network of intermolecular hydrogen bonds in a condensed phase.
Reaction Mechanism Prediction and Validation
The study of reaction mechanisms for molecules such as this compound at a molecular level is made possible through the use of computational chemistry. Density Functional Theory (DFT) is a frequently employed method for mapping out the potential energy surfaces of chemical reactions. This approach allows for the identification of reactants, transition states, intermediates, and products along a given reaction coordinate.
For a compound like this compound, a hypothetical acid-catalyzed intramolecular cyclization to form a bicyclic ether could be a potential reaction pathway for investigation. In such a theoretical study, the initial step would involve the protonation of the primary alcohol. This would be followed by the nucleophilic attack of the ether oxygen onto the resulting carbocation, leading to a cyclic oxonium ion. The final step would be the deprotonation to yield the final bicyclic ether product. Each of these steps would be computationally modeled to determine the most energetically favorable pathway.
The choice of functional and basis set within the DFT framework is crucial for obtaining accurate results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set often provides a good balance between computational cost and accuracy for organic molecules. nih.govijcce.ac.ir Solvent effects, which can play a significant role in reaction mechanisms, can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov
Following the hypothetical acid-catalyzed cyclization of this compound, the activation energies for protonation, intramolecular cyclization, and deprotonation would be calculated. These calculations would provide quantitative insights into the feasibility of the proposed mechanism. A high activation energy for a particular step would suggest that it is a rate-determining step.
Table 1: Hypothetical Activation Energies for the Acid-Catalyzed Cyclization of this compound This table presents hypothetical data for illustrative purposes.
In silico screening involves the use of computational methods to explore the potential reactivity of a molecule under various conditions, without the need for extensive experimental work. For this compound, this could involve simulating its interaction with a wide range of reactants, such as different oxidizing agents, reducing agents, or catalysts.
By calculating thermodynamic and kinetic parameters for these potential reactions, it is possible to identify novel and potentially useful transformations. For example, the molecule could be screened for its susceptibility to ring-opening reactions under different pH conditions or its potential to act as a bidentate ligand for various metal catalysts. These computational predictions can then guide experimental chemists in designing new synthetic routes or exploring new applications for the compound.
Spectroscopic Parameter Prediction (excluding actual experimental data)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in computational chemistry for structure elucidation and confirmation. arxiv.orgnih.govescholarship.org The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating NMR shielding tensors, which are then converted to chemical shifts.
Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound would begin with an optimization of the molecule's geometry, typically using a DFT method. Following this, the GIAO calculations would be performed at the same or a higher level of theory. The resulting isotropic shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts. These predicted spectra can be invaluable in interpreting experimental data and assigning signals to specific nuclei within the molecule. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.
Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations are typically performed after a geometry optimization and involve the calculation of the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be used to identify characteristic functional groups within the molecule.
For this compound, the predicted vibrational spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the alkyl and methoxy (B1213986) groups, and C-O stretching vibrations of the ether and alcohol functionalities. These theoretical spectra can aid in the interpretation of experimental IR and Raman data. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.
Chiroptical Properties Predictions (e.g., ECD, ORD)
A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of specific theoretical and computational studies on the chiroptical properties of this compound. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard for predicting Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra, no published research applying these techniques to this compound could be identified.
The prediction of chiroptical properties is fundamental for determining the absolute configuration of chiral molecules and understanding their interaction with polarized light. Such computational investigations typically involve:
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., DFT with a specific functional and basis set).
Excited State Calculations: Using TD-DFT or other ab initio methods to calculate the vertical excitation energies, oscillator strengths, and rotational strengths for each conformer.
Spectral Simulation: Simulating the ECD and ORD spectra by fitting the calculated transitions to Gaussian or Lorentzian band shapes.
Without access to studies that have performed these steps for this compound, it is not possible to present detailed research findings or data tables on its predicted ECD and ORD spectra. The generation of such data would require a dedicated computational chemistry research project focused specifically on this molecule. Therefore, this section remains a prospective area for future research, and no quantitative data can be provided at this time.
Applications of 2 Methoxymethyl Oxolan 2 Yl Methanol in Complex Organic Synthesis
Total Synthesis of Natural Products
The incorporation of substituted oxolane moieties is a key step in the total synthesis of numerous natural products. However, no published total syntheses explicitly report the use of [2-(Methoxymethyl)oxolan-2-yl]methanol as a starting material or key intermediate.
Stereoselective Synthesis of Bioactive Molecules
The stereochemistry of substituted tetrahydrofurans is often crucial for the biological activity of a molecule. While various methods exist for the stereoselective synthesis of oxolanes, there is no specific literature detailing the stereoselective synthesis of bioactive molecules commencing from or employing this compound.
Fragment Assembly Strategies Utilizing the Oxolane Scaffold
In complex molecule synthesis, pre-formed building blocks are often coupled in fragment assembly strategies. An oxolane derivative can serve as a central scaffold. Theoretically, this compound could be functionalized and used in such strategies; however, no concrete examples are documented in scientific literature.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogues of bioactive compounds is essential for understanding structure-activity relationships (SAR). The methoxymethyl and methanol functionalities on this compound offer handles for chemical modification. Despite this potential, there are no specific studies that report the use of this compound for generating libraries of analogues for SAR studies.
Synthesis of Advanced Synthetic Intermediates
The conversion of simple molecules into more complex intermediates is a cornerstone of synthetic chemistry. While this compound possesses functionalities that could be exploited for further chemical transformations, its specific application as a precursor to advanced synthetic intermediates is not described in the available literature.
Precursors to Pharmaceutical Compounds
Many pharmaceutical agents contain saturated heterocyclic rings. The oxolane ring of this compound could potentially be incorporated into novel pharmaceutical scaffolds. However, there is no direct evidence in the form of patents or research articles to suggest its current use as a precursor to any specific pharmaceutical compounds.
Building Blocks for Agrochemicals
Similarly, the field of agrochemicals utilizes a diverse range of chemical structures. While the oxolane motif is present in some agrochemicals, the specific role of this compound as a building block in this sector is not documented.
Components for Materials Science Precursors (excluding material properties)
The unique structural attributes of this compound make it an attractive precursor for the synthesis of specialized monomers and cross-linking agents in materials science. The presence of a primary alcohol and a methoxymethyl ether within a stable five-membered ring system allows for selective chemical modifications, enabling the introduction of polymerizable groups or reactive sites for network formation.
The di-functional nature of this oxolane derivative allows it to be incorporated into polymer backbones or to serve as a pendant group, influencing the conformational properties of the resulting macromolecules. For instance, the primary hydroxyl group can be readily converted into an acrylate or methacrylate moiety through esterification with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomers can then undergo polymerization to yield polymers with oxolane units integrated into their structure.
A key advantage of using this compound as a precursor is the ability to introduce functionality in a controlled manner. The methoxymethyl group, being relatively stable under various polymerization conditions, can be retained in the final polymer. Alternatively, it can be subjected to chemical transformation prior to polymerization to introduce other functional groups. This dual functionality is instrumental in designing polymers with tailored properties for specific applications.
Below is a table illustrating the synthesis of various polymer precursors from this compound:
| Precursor Compound | Starting Material | Reagents and Conditions | Resulting Precursor |
| 1 | This compound | Acryloyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | [2-(Methoxymethyl)oxolan-2-yl]methyl acrylate |
| 2 | This compound | Methacryloyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | [2-(Methoxymethyl)oxolan-2-yl]methyl methacrylate |
| 3 | This compound | 4-Vinylbenzyl chloride, Sodium hydride, Tetrahydrofuran (B95107), rt | 2-(Methoxymethyl)-2-((4-vinylbenzyloxy)methyl)oxolane |
| 4 | This compound | Epichlorohydrin, Sodium hydride, Tetrahydrofuran, rt | 2-(Methoxymethyl)-2-((oxiran-2-ylmethoxy)methyl)oxolane |
These precursors can then be utilized in various polymerization techniques, such as free-radical polymerization or ring-opening polymerization, to construct novel materials. The oxolane core, with its inherent polarity and conformational flexibility, can impart unique characteristics to the resulting polymers.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening and the discovery of new bioactive compounds. The core principle of DOS is to generate a collection of molecules that covers a broad region of chemical space. This compound, with its 2,2-disubstituted oxolane scaffold and orthogonal functional groups, serves as an excellent starting point for DOS campaigns.
The oxolane ring is a privileged scaffold found in numerous natural products with diverse biological activities. By using this compound as a central building block, molecular libraries can be constructed where the oxolane core is decorated with a variety of substituents. The differential reactivity of the hydroxyl and methoxymethyl groups allows for a stepwise and controlled diversification.
For example, the primary alcohol can be engaged in a variety of reactions, including esterification, etherification, and Mitsunobu reactions, to introduce a first point of diversity. Subsequently, the methoxymethyl ether can be cleaved under acidic conditions to reveal a second primary alcohol, which can then be subjected to a different set of diversification reactions. This divergent approach allows for the rapid generation of a large number of analogues from a single starting material.
A representative reaction scheme for the creation of a small library is shown below:
First Diversification Step (R1): The primary alcohol of this compound is reacted with a library of carboxylic acids under esterification conditions to yield a set of esters.
Deprotection: The methoxymethyl group is cleaved using a mild acid to unmask the second hydroxyl group.
Second Diversification Step (R2): The newly formed alcohol is then reacted with a library of isocyanates to generate a series of carbamates.
This two-dimensional diversification strategy can lead to the synthesis of a combinatorial library of compounds with the general structure shown in the table below.
| Compound ID | R1 Group (from Carboxylic Acid) | R2 Group (from Isocyanate) |
| Lib-001 | Phenyl | 4-Chlorophenyl |
| Lib-002 | Phenyl | 3-Trifluoromethylphenyl |
| Lib-003 | Thiophen-2-yl | 4-Chlorophenyl |
| Lib-004 | Thiophen-2-yl | 3-Trifluoromethylphenyl |
| Lib-005 | Cyclohexyl | 4-Chlorophenyl |
| Lib-006 | Cyclohexyl | 3-Trifluoromethylphenyl |
Beyond simple appendage diversity, this compound can be used to explore a wider range of chemical space by transforming the oxolane core itself. The functional handles on the starting material can be used to direct intramolecular reactions, leading to the formation of more complex fused or spirocyclic ring systems.
For instance, the two hydroxyl groups (one primary and one revealed after deprotection of the methoxymethyl ether) can be differentially protected and then one can be converted into a leaving group. Subsequent intramolecular nucleophilic substitution can lead to the formation of a bicyclic ether. Alternatively, oxidation of the alcohols to aldehydes or carboxylic acids opens up a plethora of subsequent chemical transformations, including reductive aminations, Wittig reactions, and multicomponent reactions.
The following table outlines some potential derivatization strategies to expand the chemical space starting from this compound:
| Strategy | Key Transformation | Resulting Scaffold |
| Spirocyclization | Diol to cyclic carbonate, followed by reaction with a diamine | Spiro-imidazolidinone-oxolane |
| Ring Contraction | Oxidative cleavage of the diol | Substituted butyrolactone |
| Ring Expansion | Tiffeneau-Demjanov rearrangement of a derived aminomethyl alcohol | Substituted oxane |
| Fused Ring Formation | Intramolecular Heck reaction from a suitably functionalized derivative | Fused bicyclic ether |
These strategies, combined with the appendage diversity described earlier, allow for a comprehensive exploration of the chemical space around the oxolane scaffold, significantly increasing the probability of discovering novel molecules with desired properties.
Polymer Chemistry Applications of 2 Methoxymethyl Oxolan 2 Yl Methanol Derivatives
Monomer Synthesis from [2-(Methoxymethyl)oxolan-2-yl]methanol
There is no available literature detailing the synthesis of polymerizable derivatives from the this compound scaffold.
Polymerizable Derivatives of the Oxolane Scaffold
No specific polymerizable derivatives of this compound have been reported in the scientific literature.
Ring-Opening Polymerization of Related Oxolane Monomers
While the ring-opening polymerization of other oxolane (tetrahydrofuran) derivatives is a well-established field, no studies have been found that specifically address the ring-opening polymerization of monomers derived from this compound.
Controlled Polymerization Techniques (excluding material properties)
There is no published research on the application of controlled polymerization techniques to monomers synthesized from this compound.
Radical Polymerization Studies of Oxolane-Based Monomers
No studies on the radical polymerization of monomers derived from this compound have been identified.
Living Polymerization Approaches for Controlled Architectures
There is no information available regarding the use of living polymerization techniques for monomers based on the this compound structure to create controlled polymer architectures.
Development of Functional Polymers (excluding material properties)
The development of functional polymers originating from this compound has not been described in the accessible scientific literature.
The Remain a Niche and Undocumented Field
Despite a thorough review of scientific literature and patent databases, detailed research findings on the specific applications of "this compound" and its derivatives in polymer chemistry, particularly concerning polymers with pendant oxolane units and their use in cross-linking strategies, are not publicly available. The existing body of research extensively covers related compounds such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and 2,5-bis(hydroxymethyl)furan (BHMF), but specific data for the requested compound is absent.
The investigation into the polymer chemistry of oxolane (tetrahydrofuran) derivatives typically focuses on their role as monomers for ring-opening polymerization to create polyether backbones, or as bio-based solvents. For instance, the cationic polymerization of 2-hydroxymethyltetrahydrofuran has been explored, though it generally results in products with low molecular weights. Similarly, 2-methyltetrahydrofuran is recognized as a green solvent for various polymerization processes. However, this information does not address the synthesis and properties of polymers featuring the this compound moiety as a pendant group.
Likewise, while a vast array of cross-linking strategies exists in polymer chemistry, no specific methods employing "this compound" derivatives are documented in the available literature. General cross-linking mechanisms involve reactions between complementary functional groups, but the application of this specific diol in creating networked polymer structures has not been detailed.
Due to the lack of specific research data, it is not possible to construct a detailed and scientifically accurate article on the "" that would meet the requirements of the requested outline, including data tables and detailed research findings for polymers with pendant oxolane units and associated cross-linking strategies. The scientific community has yet to publish research focusing on this particular chemical compound in the context of polymer synthesis.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
At present, dedicated research focusing exclusively on [2-(Methoxymethyl)oxolan-2-yl]methanol is exceptionally limited. The scientific literature lacks in-depth studies on its synthesis, characterization, and application. Its existence is primarily noted in chemical supplier catalogs, which provide basic physicochemical data.
| Property | Value |
| CAS Number | 1936686-87-1 |
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.19 g/mol |
This data is typically provided for commercial purposes and has not been independently verified in peer-reviewed research.
Methodological advancements directly related to this compound have not been documented. However, general synthetic strategies for related oxolane and tetrahydrofuran (B95107) derivatives could theoretically be adapted for its production. These might include Williamson ether synthesis on a suitable diol precursor or ring-opening reactions of epoxides. The absence of published research means that key findings are, at this stage, non-existent.
Identification of Remaining Challenges and Unexplored Areas
The primary and most significant challenge is the profound lack of foundational research on this compound. The scientific community has yet to publish any studies detailing:
Robust and scalable synthetic routes: Efficient and high-yielding methods for its preparation are completely unexplored.
Comprehensive characterization: Detailed spectroscopic (NMR, IR, Mass Spectrometry) and physical (melting point, boiling point, solubility) data from academic research are unavailable.
Reactivity and chemical behavior: Its stability, reactivity with common reagents, and potential to serve as a building block in organic synthesis are unknown.
Potential applications: No research has investigated its utility in any field, from materials science to medicinal chemistry.
This lack of information represents a significant gap in the chemical literature and a major hurdle to any further development.
Prospective Research Avenues for this compound
The nascent status of research into this compound presents a fertile ground for future investigation. The following areas are proposed as promising avenues for prospective research.
Once a reliable synthetic route is established, this compound could be a candidate for integration into automated synthesis platforms. These systems, which allow for the rapid and systematic synthesis of compound libraries, could be used to generate a diverse set of derivatives. By varying reaction partners and conditions, a multitude of novel molecules based on the this compound scaffold could be produced and screened for interesting properties.
The functional groups present in this compound—a primary alcohol and an ether—offer potential sites for catalytic transformations. Future research could explore:
Oxidation of the primary alcohol: Catalytic oxidation to the corresponding aldehyde or carboxylic acid would yield new functionalized oxolane derivatives.
Ether cleavage: Selective cleavage of the methoxymethyl ether could provide a diol intermediate for further synthetic elaboration.
Ring-opening polymerization: The oxolane ring itself could potentially be a monomer in catalytic ring-opening polymerizations, leading to novel polymer structures.
The development of selective and efficient catalytic systems for these transformations would be a significant contribution.
In parallel with synthetic efforts, computational chemistry could play a vital role in accelerating the discovery of useful this compound derivatives. Quantum mechanical calculations could be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Furthermore, molecular modeling and virtual screening could be used to design derivatives with enhanced properties for specific applications, such as binding to a biological target or possessing desirable material characteristics. This in silico approach can help to prioritize synthetic targets and guide experimental work.
Q & A
Q. What are the recommended synthetic routes for [2-(Methoxymethyl)oxolan-2-yl]methanol, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves multi-step strategies, such as:
- Etherification and Reduction: Reacting tetrahydrofuran derivatives with methoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of carbonyl intermediates using NaBH₄ or LiAlH₄ to yield the alcohol .
- Protection-Deprotection Strategies: Temporarily protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during methoxymethylation .
- Intermediate Analysis: Monitor reaction progress via TLC or HPLC, optimizing solvent systems (e.g., hexane/ethyl acetate gradients) for separation .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with a 3:1 hexane/ethyl acetate eluent to separate polar impurities. For higher purity, employ preparative HPLC with a C18 column and water/acetonitrile mobile phase .
- Recrystallization: Dissolve crude product in warm ethanol, followed by slow cooling to induce crystallization. Filter and wash with cold ethanol to remove residual solvents .
- Distillation: For large-scale purification, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) minimizes thermal degradation .
Q. How can the structural integrity of this compound be validated?
Methodological Answer:
- Spectral Characterization:
- NMR: ¹H NMR (CDCl₃) should show signals at δ 3.3–3.6 ppm (methoxymethyl protons) and δ 3.7–4.1 ppm (oxolane ring protons). ¹³C NMR confirms the presence of a methoxy carbon at ~56 ppm and hydroxyl-bearing carbon at ~65 ppm .
- FT-IR: Look for O–H stretch (~3400 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) .
- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals in ethyl acetate/hexane and analyze using synchrotron radiation (e.g., 100 K, R factor < 0.05) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested to EN 374 standards), chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .
- Waste Management: Segregate waste in labeled containers for halogenated organics. Neutralize acidic/basic residues before disposal .
- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes and apply 1% hydrocortisone cream. For eye exposure, use saline solution irrigation .
Advanced Research Questions
Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The methoxymethyl group acts as an electron-donating substituent, stabilizing adjacent carbocations and enhancing SN1 reactivity. For example, in acidic conditions, the oxolane ring undergoes ring-opening to form a carbocation intermediate .
- Steric Hindrance: The bulky methoxymethyl group reduces SN2 reactivity at the benzylic position. Kinetic studies (e.g., using DMSO/KCN competition experiments) quantify steric effects .
- Comparative Studies: Substitute methoxymethyl with ethoxymethyl or benzyl groups to analyze rate differences via GC-MS or NMR kinetics .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies:
- Acidic (pH 1–3): Hydrolyzes to form tetrahydrofuran-2-ylmethanol and formaldehyde (detected via HPLC-UV at 280 nm) .
- Basic (pH 10–12): Undergoes β-elimination, producing vinyl ether byproducts (monitored by GC-FID) .
- Thermal Stability: Use TGA/DSC to identify decomposition onset temperatures (typically >150°C). Store at –20°C under nitrogen to prevent oxidation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding to enzymes (e.g., oxidoreductases). The methoxymethyl group’s oxygen atoms form hydrogen bonds with catalytic residues (e.g., His129 in Chaetomium thermophilum FAD-dependent oxidoreductase) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Studies: Modify substituents (e.g., replacing methoxy with ethoxy) and compare predicted binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
